![molecular formula C5H9N3O2S B12551044 Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester CAS No. 143629-05-4](/img/structure/B12551044.png)
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone and a hydrazono group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester typically involves the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazono group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group may play a key role in its activity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-hydroxy-, methyl ester: This compound has a similar propanoic acid backbone but differs in its functional groups.
Propanoic acid, 2-oxo-, methyl ester: Another related compound with an oxo group instead of a hydrazono group.
Uniqueness
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester is unique due to its specific hydrazono group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
143629-05-4 |
|---|---|
Fórmula molecular |
C5H9N3O2S |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
methyl 2-(carbamothioylhydrazinylidene)propanoate |
InChI |
InChI=1S/C5H9N3O2S/c1-3(4(9)10-2)7-8-5(6)11/h1-2H3,(H3,6,8,11) |
Clave InChI |
CENGGYGYNRDQEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=S)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
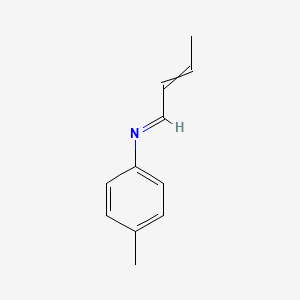


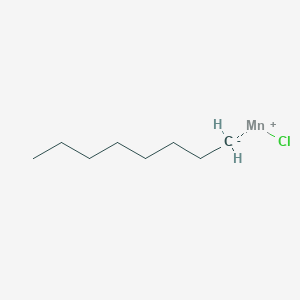
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
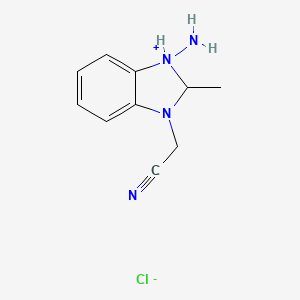
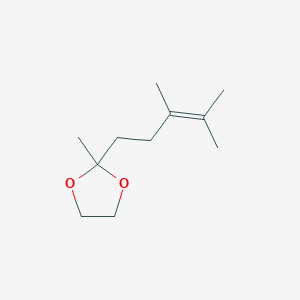
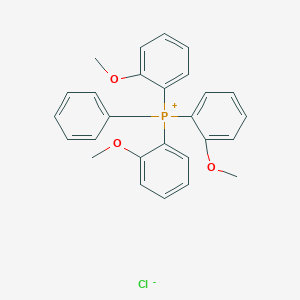
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)


